(1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol
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Description
The compound “(1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol” appears to be a quinoxaline derivative. Quinoxaline is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring. The “1R,2S,3R” notation indicates the configuration of the chiral centers in the molecule1.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable quinoxaline derivative with a butanetetrol derivative. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis234.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the configuration of its chiral centers. The quinoxaline ring system is planar, while the butanetetrol side chain would have a three-dimensional structure due to the presence of chiral centers56.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The quinoxaline ring might undergo electrophilic substitution reactions, while the hydroxyl groups in the butanetetrol moiety might be involved in reactions such as esterification78.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would affect properties such as solubility, melting point, and boiling point511.Safety And Hazards
The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s not possible to provide detailed safety and hazard information12.
Future Directions
Future research on this compound could involve exploring its potential biological activities, studying its reactivity and physical properties in more detail, and developing methods for its synthesis234.
Please note that this is a general analysis based on the structure and functional groups present in the compound. For a detailed and accurate analysis, specific experimental data and literature sources are needed. If you have a specific context or application in mind for this compound, that information could help provide a more focused analysis.
properties
IUPAC Name |
(1R,2S,3R)-1-quinoxalin-2-ylbutane-1,2,3,4-tetrol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-6-10(16)12(18)11(17)9-5-13-7-3-1-2-4-8(7)14-9/h1-5,10-12,15-18H,6H2/t10-,11-,12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOHSLKLTQNYAD-IJLUTSLNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(C(C(CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=CC(=N2)[C@H]([C@@H]([C@@H](CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427833 |
Source
|
Record name | (1R,2S,3R)-1-(Quinoxalin-2-yl)butane-1,2,3,4-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol | |
CAS RN |
4711-06-2 |
Source
|
Record name | (1R,2S,3R)-1-(Quinoxalin-2-yl)butane-1,2,3,4-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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